molecular formula C10H15NO2 B14760439 Ethyl 3-azatricyclo(3.2.1.0(sup2,4))octane-3-carboxylate CAS No. 943-34-0

Ethyl 3-azatricyclo(3.2.1.0(sup2,4))octane-3-carboxylate

Cat. No.: B14760439
CAS No.: 943-34-0
M. Wt: 181.23 g/mol
InChI Key: DZOOLBXFQXIOFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-azatricyclo(3.2.1.0(sup2,4))octane-3-carboxylate is a complex organic compound with the molecular formula C10H15NO2 and a molecular weight of 181.232 g/mol . This compound is known for its unique tricyclic structure, which includes an aziridine ring fused to a norbornane framework. It is used in various chemical and pharmaceutical applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-azatricyclo(3.2.1.0(sup2,4))octane-3-carboxylate typically involves the reaction of a norbornene derivative with an aziridine precursor under specific conditions. The reaction is carried out in the presence of a strong base, such as sodium hydride, and an appropriate solvent, like tetrahydrofuran (THF). The reaction mixture is then heated to facilitate the formation of the tricyclic structure .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to optimize yield and purity. Post-reaction, the compound is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-azatricyclo(3.2.1.0(sup2,4))octane-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-azatricyclo(3.2.1.0(sup2,4))octane-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-azatricyclo(3.2.1.0(sup2,4))octane-3-carboxylate involves its interaction with specific molecular targets. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The compound can inhibit enzyme activity or disrupt cellular processes by modifying proteins or nucleic acids .

Comparison with Similar Compounds

Ethyl 3-azatricyclo(3.2.1.0(sup2,4))octane-3-carboxylate is unique due to its tricyclic structure and aziridine ring. Similar compounds include:

These comparisons highlight the distinctiveness of Ethyl 3-azatricyclo(321

Properties

CAS No.

943-34-0

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

ethyl 3-azatricyclo[3.2.1.02,4]octane-3-carboxylate

InChI

InChI=1S/C10H15NO2/c1-2-13-10(12)11-8-6-3-4-7(5-6)9(8)11/h6-9H,2-5H2,1H3

InChI Key

DZOOLBXFQXIOFA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1C2C1C3CCC2C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.